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molecular formula C6H12O4S B1595003 (Tetrahydrofuran-2-yl)methyl methanesulfonate CAS No. 72641-13-5

(Tetrahydrofuran-2-yl)methyl methanesulfonate

Cat. No. B1595003
M. Wt: 180.22 g/mol
InChI Key: NNOQIGNUIUKVDJ-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

Tetrahydrofurfuryl alcohol (2.01 g, 19.7 mmol, 1.0 eq.) was dissolved in dichloromethane (100 mL) under an argon atmosphere, cooled to 0° C. and treated sequentially with triethylamine (3.02 mL, 21.7 mmol, 1.1 eq) and methanesulfonyl chloride (1.60 mL, 20.7 mmol, 1.05 eq.). The ice bath was removed and stirring continued for 14 h before the mixture was poured into a separatory funnel containing water. The phases were separated and the organic layer was washed with water (4×), dried on MgSO4, filtered and concentrated in vacuo to yield 3.26 g [92%] of tetrahydrofurfuryl methanesulfonate as a crude pale yellow oil, used in the subsequent displacement step without purification.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>ClCCl>[CH3:15][S:16]([O:7][CH2:1][CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C(C1CCCO1)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing water
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water (4×)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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